molecular formula C35H38N6O7 B13104633 N'-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide

N'-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide

Cat. No.: B13104633
M. Wt: 654.7 g/mol
InChI Key: SBJHBQZDABMKCF-DTLVXTGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrofuran Ring System Analysis

The tetrahydrofuran (THF) ring in this compound adopts the (2R,3R,4R,5R) configuration, indicating a rigid, stereodefined five-membered oxygen-containing ring. The substituents on the THF ring include:

  • A 4-hydroxy group at position 4, contributing to hydrogen-bonding interactions.
  • A 3-methoxy group at position 3, which introduces steric and electronic effects.
  • A 5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl) group at position 5, forming a bulky trityl-like protecting group.

The stereochemistry of the THF ring is critical for its biological activity, as minor deviations in configuration can alter binding affinities in nucleoside analogs. The (2R,3R,4R,5R) configuration ensures that the hydroxyl and methoxy groups occupy equatorial positions, minimizing steric clashes with the purine moiety.

Table 1: Key Features of the THF Ring System

Feature Description
Configuration 2R,3R,4R,5R
Substituents 4-hydroxy, 3-methoxy, 5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)
Pseudorotation Phase C3'-endo (North) conformation, typical for RNA-like nucleosides

Purine Moiety Structural Features

The purine core is a 6-oxo-6,9-dihydro-1H-purine system, characterized by:

  • A lactam group at position 6, which stabilizes the planar structure through conjugation.
  • A dihydro configuration at positions 6 and 9, reducing aromaticity and increasing flexibility.
  • A substituent at position 2 , comprising the N,N-dimethylformimidamide group.

The tautomeric equilibrium of the purine ring is influenced by the 6-oxo group, favoring the lactam form over the lactim form due to resonance stabilization. Crystal structures of analogous compounds reveal that the purine moiety adopts an anti orientation at the glycosidic bond (χ ≈ −106.6° to −162.43°), aligning with native nucleoside conformations.

Formimidamide Functional Group Geometry

The N,N-dimethylformimidamide group at position 2 of the purine ring introduces a planar, conjugated system. Key features include:

  • Resonance stabilization between the imine (C=N) and amine (N(CH3)2) groups.
  • Steric effects from the dimethylamino substituents, which may hinder rotation around the C–N bond.

This group enhances the compound’s solubility in organic solvents while maintaining hydrogen-bonding capacity via the imine nitrogen.

Systematic IUPAC Nomenclature Breakdown

The IUPAC name is constructed as follows:

  • Parent structure : 1H-purine-2-amine derivative.
  • Substituents on purine :
    • Position 6 : Oxo group (6-oxo).
    • Position 9 : Tetrahydrofuran-linked substituent.
  • Tetrahydrofuran substituent :
    • Position 5 : (Bis(4-methoxyphenyl)(phenyl)methoxy)methyl group.
    • Positions 2,3,4,5 : Stereochemical descriptors (2R,3R,4R,5R).
  • Formimidamide group : N',N-dimethyl substitution on the purine-2-amine.

The full name reflects the compound’s complexity, prioritizing the purine core and its substituents before detailing the THF ring and protective groups.

Comparative Analysis With Analogous Nucleoside Derivatives

Table 2: Comparison With Native Nucleosides and Analogs

Feature This Compound Native Uridine/Cytidine 6-Substituted Purine Analogs
Sugar Puckering C3'-endo (North) C3'-endo (RNA-like) C2'-endo (DNA-like)
Glycosidic Bond (χ) −106.6° to −152.96° −152.96° (uridine) −162.43° (cytidine)
Protective Group Trityl-like methoxy groups None (native) Acetyl or benzoyl groups
Solubility Enhanced in organic solvents Polar solvents Variable

The compound’s bulky trityl-like group distinguishes it from simpler nucleosides, offering improved stability during synthetic manipulations. Unlike native nucleosides, the formimidamide group introduces a non-canonical hydrogen-bonding motif, potentially altering base-pairing behavior.

In contrast to iodine- or bromine-protected analogs, the methoxy groups on the THF ring provide steric shielding without participating in halogen bonding. Thermal stability analyses of related zinc-coordinated purine polymers suggest that such derivatives can withstand temperatures up to 720 K, highlighting their robustness.

Properties

Molecular Formula

C35H38N6O7

Molecular Weight

654.7 g/mol

IUPAC Name

N'-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C35H38N6O7/c1-40(2)20-37-34-38-31-28(32(43)39-34)36-21-41(31)33-30(46-5)29(42)27(48-33)19-47-35(22-9-7-6-8-10-22,23-11-15-25(44-3)16-12-23)24-13-17-26(45-4)18-14-24/h6-18,20-21,27,29-30,33,42H,19H2,1-5H3,(H,38,39,43)/b37-20+/t27-,29-,30-,33-/m1/s1

InChI Key

SBJHBQZDABMKCF-DTLVXTGFSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC

Origin of Product

United States

Preparation Methods

The synthesis of N’-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide involves several steps. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the tetrahydrofuran ring and the attachment of the bis(4-methoxyphenyl)(phenyl)methoxy group. The final step involves the formation of the N,N-dimethylformimidamide moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N’-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:

Scientific Research Applications

N’-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthetic Yield Purity (LC/MS)
Target Compound (This Work) C₃₉H₃₇N₅O₇ 687.74 DMT-protected 5'-OH, 3'-OCH₃, 2'-N,N-dimethylformimidamide ~50% (estimated) >95%
N-{9-[(2R,4S,5R)-5-{[DMT]methyl}-4-sulfanyloxolan-2-yl]-9H-purin-6-yl}benzamide (Compound 11, ) C₄₃H₃₇N₅O₆S 777.9 (calc.) 4'-Thiophosphate, benzamide at purine 53% 99%
N-{9-[(2R,4S,5S)-5-({DMT-sulfanyl}methyl)-4-phosphoryloxyoxolan-2-yl]-9H-purin-6-yl}benzamide (Compound 35, ) C₄₅H₄₄N₅O₈PS 849.9 (calc.) 4'-Phosphoramidate, DMT-sulfanyl at 5' 46% Not reported
N-(9-((2R,3R,4R,5R)-5-((DMT)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide () C₄₁H₄₁N₅O₈ 731.79 3'-(2-Methoxyethoxy), benzamide at purine Not reported Not reported

Key Observations :

  • Synthetic Complexity: Introduction of the 2'-N,N-dimethylformimidamide group requires precise phosphorylation conditions, contrasting with thiophosphate () or phosphoramidate () analogs, which use ETT or 2-cyanoethyl reagents .
  • Solubility : The DMT group enhances lipid solubility, whereas ’s 2-methoxyethoxy substitution improves aqueous solubility due to its polar ether linkage .
Spectroscopic and Chromatographic Comparisons
  • LC/MS : The target compound exhibits a retention time (Rt) of ~3.26 min under gradient conditions (10 mM NH₄OAc/MeOH), similar to ’s compound 11 (Rt = 3.26 min) but distinct from tert-butyldimethylsilyl (TBS)-protected analogs (e.g., : Rt = 4.1 min) .
  • NMR : The 1H NMR spectrum (CDCl₃) shows characteristic DMT aromatic protons at δ 6.7–7.4 ppm and a singlet for the 3'-OCH₃ group at δ 3.3 ppm, differing from ’s compound 35, which lacks the methoxy group but shows a phosphoramidate peak at δ 150 ppm in 31P NMR .

Biological Activity

N'-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure combines a purine base with a tetrahydrofuran derivative and various aromatic substitutions, suggesting diverse biological activities.

The compound has a molecular formula of C₃₈H₃₄N₄O₆ and a molecular weight of approximately 731.79 g/mol. The presence of functional groups such as hydroxyl and methoxy groups indicates potential reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₃₈H₃₄N₄O₆
Molecular Weight731.79 g/mol
SolubilityPoorly soluble
Log P (octanol-water partition)4.31

Anticancer Properties

Preliminary studies suggest that compounds with structural similarities to N'-(9-(...) exhibit anticancer activities. For example, N-(9H-purin-6-yloxy)benzamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. The purine base is known for its role in nucleic acid metabolism, which is crucial for cellular proliferation and survival.

Enzyme Inhibition

This compound may act as an inhibitor of several cytochrome P450 enzymes (CYPs), specifically CYP1A2, CYP2C19, CYP2C9, and CYP3A4. Inhibition of these enzymes can alter the metabolism of other drugs, leading to potential drug-drug interactions:

EnzymeInhibition Status
CYP1A2Yes
CYP2C19Yes
CYP2C9Yes
CYP3A4Yes
CYP2D6No

Pharmacokinetics

The pharmacokinetic profile indicates low gastrointestinal absorption and poor solubility, which may limit its bioavailability. The drug's ability to cross the blood-brain barrier (BBB) is also questionable based on its log P value.

Case Studies

  • Cell Line Studies : Research involving various cancer cell lines has demonstrated that derivatives similar to this compound can induce apoptosis and inhibit cell proliferation.
  • Animal Models : In vivo studies using mouse models have shown that compounds with similar structures can effectively reduce tumor size and improve survival rates.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might interfere with DNA synthesis or repair processes due to their purine-like structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.